3-Tert-butyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine
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Overview
Description
3-Tert-butyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine is a complex organic compound that features a pyridazine ring substituted with a tert-butyl group and a piperazine ring linked to a pyrimidine ring with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine typically involves multiple steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the Tert-butyl Group: The tert-butyl group is usually introduced via alkylation reactions using tert-butyl halides in the presence of a base.
Attachment of the Piperazine Ring: The piperazine ring can be attached through nucleophilic substitution reactions, often involving the reaction of a halogenated pyridazine with piperazine.
Coupling with Pyrimidine Ring: The final step involves the coupling of the piperazine derivative with a pyrimidine ring containing a trifluoromethyl group, which can be achieved through various coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound may be explored for its potential as a therapeutic agent due to its unique structural features and possible biological activities.
Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Chemical Biology: The compound can serve as a probe to study various biochemical pathways and mechanisms.
Industrial Applications: It may find use in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the piperazine ring may play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Tert-butyl-6-[4-[6-(methyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine: Similar structure but with a methyl group instead of a trifluoromethyl group.
3-Tert-butyl-6-[4-[6-(chloro)pyrimidin-4-yl]piperazin-1-yl]pyridazine: Similar structure but with a chloro group instead of a trifluoromethyl group.
3-Tert-butyl-6-[4-[6-(fluoro)pyrimidin-4-yl]piperazin-1-yl]pyridazine: Similar structure but with a fluoro group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 3-Tert-butyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine imparts unique properties, such as increased lipophilicity and potential for stronger interactions with biological targets. This makes it distinct from its analogs with different substituents.
Properties
IUPAC Name |
3-tert-butyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N6/c1-16(2,3)12-4-5-14(24-23-12)25-6-8-26(9-7-25)15-10-13(17(18,19)20)21-11-22-15/h4-5,10-11H,6-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZGBRHACCQKIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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